1-(Tert-butylamino)-3-(2-cyclopentylphenoxy)propan-2-ol 1-(Tert-butylamino)-3-(2-cyclopentylphenoxy)propan-2-ol Penbutolol is a lipophilic, nonselective beta-adrenergic receptor antagonist with anti-anginal and antihypertensive activities. Penbutolol competitively binds to and blocks beta-1 adrenergic receptors in the heart, thereby decreasing cardiac contractility and rate. This leads to a reduction in cardiac output and lowers blood pressure. In addition, penbutolol prevents the release of renin, a hormone secreted by the kidneys that causes constriction of blood vessels.
Penbutolol is a nonselective beta-adrenergic receptor blocker (beta-blocker) used for the therapy of hypertension. Penbutolol has yet to be convincingly associated with clinically apparent liver injury.
Penbutolol, also known as levatol or hoe-893D, belongs to the class of organic compounds known as phenol ethers. These are aromatic compounds containing an ether group substituted with a benzene ring. Penbutolol is considered to be a practically insoluble (in water) and relatively neutral molecule. Penbutolol has been detected in multiple biofluids, such as urine and blood. Within the cell, penbutolol is primarily located in the membrane (predicted from logP). In humans, penbutolol is involved in the penbutolol action pathway.
Brand Name: Vulcanchem
CAS No.: 36507-48-9
VCID: VC0118594
InChI: InChI=1S/C18H29NO2/c1-18(2,3)19-12-15(20)13-21-17-11-7-6-10-16(17)14-8-4-5-9-14/h6-7,10-11,14-15,19-20H,4-5,8-9,12-13H2,1-3H3/t15-/m0/s1
SMILES: CC(C)(C)NCC(COC1=CC=CC=C1C2CCCC2)O
Molecular Formula: C18H29NO2
Molecular Weight: 291.4 g/mol

1-(Tert-butylamino)-3-(2-cyclopentylphenoxy)propan-2-ol

CAS No.: 36507-48-9

Reference Standards

VCID: VC0118594

Molecular Formula: C18H29NO2

Molecular Weight: 291.4 g/mol

1-(Tert-butylamino)-3-(2-cyclopentylphenoxy)propan-2-ol - 36507-48-9

CAS No. 36507-48-9
Product Name 1-(Tert-butylamino)-3-(2-cyclopentylphenoxy)propan-2-ol
Molecular Formula C18H29NO2
Molecular Weight 291.4 g/mol
IUPAC Name (2S)-1-(tert-butylamino)-3-(2-cyclopentylphenoxy)propan-2-ol
Standard InChI InChI=1S/C18H29NO2/c1-18(2,3)19-12-15(20)13-21-17-11-7-6-10-16(17)14-8-4-5-9-14/h6-7,10-11,14-15,19-20H,4-5,8-9,12-13H2,1-3H3/t15-/m0/s1
Standard InChIKey KQXKVJAGOJTNJS-UHFFFAOYSA-N
Isomeric SMILES CC(C)(C)NC[C@@H](COC1=CC=CC=C1C2CCCC2)O
SMILES CC(C)(C)NCC(COC1=CC=CC=C1C2CCCC2)O
Canonical SMILES CC(C)(C)NCC(COC1=CC=CC=C1C2CCCC2)O
Boiling Point 438.2
Melting Point 70.0 °C
Physical Description Solid
Description Penbutolol is a lipophilic, nonselective beta-adrenergic receptor antagonist with anti-anginal and antihypertensive activities. Penbutolol competitively binds to and blocks beta-1 adrenergic receptors in the heart, thereby decreasing cardiac contractility and rate. This leads to a reduction in cardiac output and lowers blood pressure. In addition, penbutolol prevents the release of renin, a hormone secreted by the kidneys that causes constriction of blood vessels.
Penbutolol is a nonselective beta-adrenergic receptor blocker (beta-blocker) used for the therapy of hypertension. Penbutolol has yet to be convincingly associated with clinically apparent liver injury.
Penbutolol, also known as levatol or hoe-893D, belongs to the class of organic compounds known as phenol ethers. These are aromatic compounds containing an ether group substituted with a benzene ring. Penbutolol is considered to be a practically insoluble (in water) and relatively neutral molecule. Penbutolol has been detected in multiple biofluids, such as urine and blood. Within the cell, penbutolol is primarily located in the membrane (predicted from logP). In humans, penbutolol is involved in the penbutolol action pathway.
Related CAS 38363-32-5 (sulfate (2:1) salt)
Solubility 0.02 M
2.12e-02 g/L
Synonyms 1-(2-Cyclopentylphenoxy)-3-[(1,1-dimethylethyl)amino]-2-propanol; 1-(tert-Butylamino)-3-(o-cyclopentylphenoxy)-2-propanol; (±)-Isopenbutolol;
PubChem Compound 37464
Last Modified Nov 11 2021
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